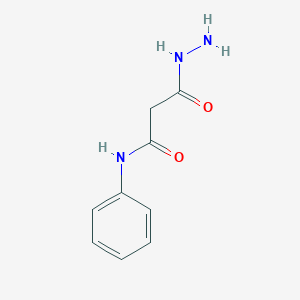

2-Hydrazinocarbonyl-N-phenyl-acetamide

Description

Contextualization of Hydrazinocarbonyl Scaffolds within Medicinal Chemistry and Material Science Research

The hydrazinocarbonyl group, more commonly known as a hydrazide, is a cornerstone in the design and synthesis of functional molecules across diverse scientific disciplines. In medicinal chemistry, the hydrazide moiety is a well-established pharmacophore and a critical intermediate for the synthesis of various heterocyclic compounds. Hydrazide-hydrazone derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. rsc.orgnih.gov This broad utility stems from the hydrazide's ability to act as a versatile synthon for creating five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com

Beyond the life sciences, hydrazide scaffolds are proving indispensable in material science. Their ability to coordinate with metal ions has led to their use in the development of novel materials. researchgate.net For instance, hydrazone-based ligands, which are readily derived from hydrazides, are employed as linkers in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govresearchgate.nettaylorandfrancis.com These porous materials exhibit high stability and are researched for applications such as selective gas adsorption and water harvesting from the atmosphere. nih.govresearchgate.net Furthermore, hydrazine (B178648) and its derivatives are integral to the development of energy storage materials, with ongoing research into hydrazine borane (B79455) and related compounds for chemical hydrogen storage. rsc.orgmdpi.com In polymer science, poly(acryloyl hydrazide) has been identified as a versatile scaffold for preparing functional polymers through post-polymerization modification. rsc.org

Significance of N-phenyl-acetamide and Hydrazine Moieties in Synthetic Organic Chemistry

The N-phenyl-acetamide scaffold, also known as acetanilide, is a fundamental structure in organic synthesis. It serves as a key intermediate in the production of various organic compounds, including dyes and pharmaceuticals. youtube.com The acetyl group provides protection for the amino group of aniline (B41778), allowing for regioselective substitution on the aromatic ring, a common strategy in the synthesis of substituted anilines. The N-phenyl-acetamide unit is found in a range of biologically active molecules and is often incorporated into larger structures to modulate their physicochemical properties.

The hydrazine moiety (N-N) is a powerful and reactive functional group in synthetic organic chemistry. researchgate.netrsc.org As a bifunctional nucleophile, it is a key building block for the preparation of a multitude of nitrogen-containing heterocyclic compounds through condensation reactions with electrophiles. researchgate.net Its utility is famously highlighted in reactions like the Wolff–Kishner reduction, which converts carbonyl groups into methylene (B1212753) groups. The inherent reactivity of the N-N bond also makes hydrazine derivatives useful precursors in various chemical transformations.

Overview of Academic Research Trajectories for 2-Hydrazinocarbonyl-N-phenyl-acetamide and its Congeners

While extensive research on the specific compound this compound is not widely documented in dedicated studies, its academic research trajectory can be understood through its role as a synthetic intermediate and by examining the research trends of its congeners. Its precursor, anthranilic acid, and its derivatives are widely utilized in the synthesis of fused polycyclic compounds, particularly those containing quinazoline (B50416) moieties. core.ac.ukresearchgate.net This suggests that a primary application of this compound is as a precursor for constructing complex heterocyclic systems.

A notable research trajectory for congeners involves the design of novel enzyme inhibitors. For example, new series of isatin (B1672199) N-phenylacetamide-based sulphonamides have been synthesized and investigated as potent human carbonic anhydrase (hCA) inhibitors. mdpi.comnih.gov In these studies, the N-phenylacetamide portion of the molecule serves as a "tail" fragment, which is modified to explore interactions within the enzyme's active site. mdpi.com The core structure often involves hybridizing an isatin scaffold with a benzenesulfonamide (B165840) through a hydrazinyl spacer, demonstrating a sophisticated molecular design strategy aimed at treating diseases like glaucoma, epilepsy, and cancer. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6635-75-2 |

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.21 g/mol |

| Synonym | N-Acetylanthranilic acid hydrazide |

Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinyl-3-oxo-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-12-9(14)6-8(13)11-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTJPRJDAUGFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 2 Hydrazinocarbonyl N Phenyl Acetamide

Established Synthetic Routes for 2-Hydrazinocarbonyl-N-phenyl-acetamide

The synthesis of this compound is primarily achieved through a reliable two-step process. This established route commences with the N-alkylation of aniline (B41778) with an appropriate haloacetyl halide, followed by hydrazinolysis of the resulting ester.

A common iteration of this synthesis involves the reaction of aniline with ethyl chloroacetate (B1199739) in a suitable solvent such as dry acetone, in the presence of a weak base like anhydrous potassium carbonate, to yield ethyl 2-(phenylamino)acetate. This intermediate ester is then subjected to hydrazinolysis by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. The desired this compound is typically obtained in good yield after evaporation of the solvent and purification.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Aniline, Ethyl chloroacetate | Dry acetone, Anhydrous K2CO3, Reflux | Ethyl 2-(phenylamino)acetate |

| 2 | Ethyl 2-(phenylamino)acetate | Hydrazine hydrate, Alcohol, Reflux | This compound |

Synthesis and Structural Diversity of Aroylhydrazone Derivatives from this compound

The terminal hydrazide group of this compound is a key functional handle for the synthesis of a wide range of derivatives, most notably aroylhydrazones. These derivatives are readily accessible through condensation reactions with various carbonyl compounds.

Condensation Reactions with Carbonyl Compounds for Aroylhydrazone Formation

The condensation of this compound with aromatic aldehydes and ketones is a straightforward and high-yielding method for the preparation of aroylhydrazones. mdpi.com This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. mdpi.comnih.gov The resulting aroylhydrazones precipitate from the reaction mixture upon cooling and can be purified by recrystallization.

The structural diversity of the resulting aroylhydrazones can be easily achieved by varying the structure of the aromatic aldehyde or ketone. For instance, the reaction of this compound with salicylaldehyde (B1680747) yields N'-(2-hydroxybenzylidene)-2-(phenylamino)acetohydrazide, while condensation with 3-hydroxynaphthalene-2-carbaldehyde affords N'-((3-hydroxy-naphthalen-2-yl)methylene)-2-(phenylamino)-acetohydrazide. researchgate.net

| Aroylhydrazone Derivative | Carbonyl Compound |

| N'-(2-hydroxybenzylidene)-2-(phenylamino)acetohydrazide | Salicylaldehyde |

| N'-((3-hydroxynaphthalen-2-yl)methylene)-2-(phenylamino)acetohydrazide | 3-Hydroxynaphthalene-2-carbaldehyde |

| N'-benzylidene-2-phenylacetohydrazide | Benzaldehyde |

| N'-(furan-2-ylmethylene)-2-phenylacetohydrazide | Furan-2-carbaldehyde |

Synthesis of Pyrrole-Derived Aroylhydrazones Utilizing this compound

The versatility of the this compound framework extends to the synthesis of more complex heterocyclic systems. While direct synthesis of pyrrole-derived aroylhydrazones from this specific starting material is not extensively documented, the general methodology for creating such structures is well-established. This typically involves the condensation of a hydrazide with a pyrrole (B145914) aldehyde. nih.gov

The synthesis of novel pyrrole-based hydrazones has been achieved by reacting a pyrrole-containing carbohydrazide (B1668358) with various substituted pyrrole aldehydes. nih.gov This reaction is generally carried out in an acidic medium, such as acetic acid, with gentle heating. nih.gov The resulting pyrrole hydrazones can be isolated in high yields. This synthetic strategy highlights the potential for creating a diverse library of pyrrole-derived aroylhydrazones by employing appropriately substituted pyrrole aldehydes in condensation reactions with this compound.

Design Principles for Novel Derivatives Incorporating the this compound Framework

The design of novel derivatives based on the this compound scaffold is guided by principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The core structure allows for systematic modifications at several key positions to optimize biological activity and other physicochemical properties.

One common design strategy involves the "tail approach," where different molecular fragments are appended to the core scaffold to probe interactions with biological targets. nih.gov For instance, the phenyl ring of the acetamide (B32628) moiety can be substituted with various functional groups to modulate properties such as lipophilicity, electronic character, and steric bulk. nih.gov Furthermore, the aroylhydrazone portion of the molecule offers another avenue for structural modification. The nature of the aromatic ring derived from the aldehyde or ketone can significantly influence the biological profile of the derivative.

Structure-activity relationship studies on related N-phenylacetamide and pyrazole (B372694) hydrazone derivatives have provided valuable insights. For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the aryl rings were found to be critical for antibacterial activity. nih.gov Similarly, for pyrazole hydrazones, substitutions on both the pyrazole nucleus and the phenyl carbohydrazide ring were shown to affect their antioxidant and anti-platelet aggregation properties. mdpi.com These findings underscore the importance of systematic structural variation in the design of new derivatives with desired biological activities.

Mechanistic Investigations of Derivatization Reactions

The primary derivatization reaction of this compound is the formation of aroylhydrazones through condensation with carbonyl compounds. The mechanism of this reaction is a well-understood acid-catalyzed nucleophilic addition-elimination process.

The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of the hydrazide then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer from the nitrogen to the oxygen atom, followed by the elimination of a water molecule, yields the final aroylhydrazone product. The regeneration of the acid catalyst completes the catalytic cycle.

Theoretically, acylhydrazones can exist as a mixture of four isomers: two geometric isomers (E/Z) arising from the C=N double bond and two conformational isomers (syn/anti) due to rotation around the N-N single bond. mdpi.com The relative stability of these isomers can be influenced by factors such as intramolecular hydrogen bonding. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete structural assignment can be achieved.

Detailed experimental ¹H NMR data for 2-Hydrazinocarbonyl-N-phenyl-acetamide is not widely available in the cited public literature. However, a theoretical analysis of its structure allows for the prediction of the expected proton signals. The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the amide N-H proton, the hydrazide N-H and N-H₂ protons, and the methyl protons of the acetyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about neighboring protons.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not readily found in the surveyed literature. A ¹³C NMR spectrum would be anticipated to display unique resonances for each carbon atom in a distinct chemical environment. This would include signals for the carbonyl carbons of the amide and hydrazide groups, the aromatic carbons of the phenyl ring, and the methyl carbon of the acetyl group. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in confirming the connectivity of the molecule by establishing proton-proton and proton-carbon correlations over two and three bonds. NOESY experiments could provide insights into the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation in solution. However, no specific data from such advanced NMR studies for this compound are available in the referenced literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₁N₃O₂, corresponding to a monoisotopic mass of 193.0851 g/mol . nih.govuni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the elemental composition.

While specific experimental mass spectra for this compound are not detailed in the available literature, predicted mass spectrometry data suggests several possible adducts that could be observed. uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 194.09241 |

| [M+Na]⁺ | 216.07435 |

| [M+K]⁺ | 232.04829 |

| [M+NH₄]⁺ | 211.11895 |

| [M-H]⁻ | 192.07785 |

The fragmentation pattern in an MS/MS experiment would provide further structural confirmation by showing the loss of characteristic neutral fragments, such as water, ammonia, and parts of the acetyl and hydrazide groups.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional groups. The hydrazinocarbonyl and acetamide (B32628) moieties will give rise to distinct vibrational modes. The presence of multiple N-H bonds and C=O groups will result in strong, characteristic absorptions.

Based on the functional groups present in this compound, the following table summarizes the expected characteristic FT-IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide and Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | ~1650 - 1700 |

| C=O (Hydrazide) | Stretching | ~1650 - 1700 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. It is based on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

For this compound, a Raman spectrum would reveal a "fingerprint" of its specific functional groups and skeletal structure. Key vibrational modes that would be expected include:

C=O Stretching: Strong bands corresponding to the two carbonyl groups (amide and hydrazide). Their exact positions would offer insight into hydrogen bonding and electronic environments.

N-H Stretching and Bending: Vibrations from the -NH- (amide) and -NH-NH2 (hydrazide) groups.

Aromatic Ring Modes: Characteristic bands for the phenyl group, including C-C stretching and C-H bending, which confirm its presence and substitution pattern.

C-N Stretching: Vibrations associated with the amide and hydrazide linkages.

CH2 Bending/Wagging: Modes from the methylene (B1212753) bridge connecting the two carbonyl functions.

The resulting spectrum would be a plot of intensity versus Raman shift (typically in wavenumbers, cm⁻¹), with each peak corresponding to a specific vibrational mode.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a detailed and quantitative assignment of vibrational spectra (both IR and Raman). While experimental spectroscopy identifies the frequencies of vibrational modes, many of these modes are complex, involving the coupled motion of several atoms. PED analysis dissects these complex vibrations and assigns the percentage contribution of each internal coordinate (e.g., a specific bond stretch or angle bend) to a particular experimental band.

To perform a PED analysis for this compound, its molecular geometry would first be optimized, and its vibrational frequencies calculated using computational chemistry methods like Density Functional Theory (DFT). The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. This analysis would allow for the unambiguous assignment of the Raman and IR spectra, resolving overlaps and confirming the nature of each observed vibrational band.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (typically bonding or non-bonding) molecular orbitals to higher-energy (antibonding) molecular orbitals. The technique is particularly sensitive to the presence of chromophores, which are parts of a molecule with π-systems or non-bonding valence electrons.

For this compound, the primary chromophores are the phenyl ring and the two carbonyl groups. The UV-Vis spectrum would be expected to show absorptions corresponding to:

π → π* transitions: Associated with the conjugated π-system of the N-phenyl-acetamide moiety. These are typically intense absorptions.

n → π* transitions: Weaker absorptions resulting from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) into antibonding π* orbitals of the carbonyl groups.

The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation in the molecule. The solvent used for the analysis can also influence the spectrum, providing further clues about the nature of the electronic transitions.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed electron density map of the molecule.

An XRD analysis of this compound would provide definitive information that cannot be obtained from spectroscopy alone, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.

Conformation: The exact spatial orientation of the different parts of the molecule relative to each other (e.g., the torsion angles defining the shape of the molecular backbone).

Stereochemistry: Unambiguous determination of the molecule's 3D structure.

Intermolecular Interactions: A detailed map of how molecules pack in the crystal lattice, revealing hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state structure.

This data would confirm the molecular connectivity and provide unparalleled insight into its solid-state architecture.

Synergistic Application of Spectroscopic Techniques for Definitive Structural Proof

While each of the aforementioned techniques is powerful, their true analytical strength lies in their combined application. For a molecule like this compound, a conclusive structural proof would be built as follows:

Initial Confirmation: UV-Vis spectroscopy would confirm the presence of the key chromophores (phenyl ring, carbonyl groups).

Vibrational Fingerprinting: Raman (and IR) spectroscopy would identify all functional groups and provide a detailed vibrational fingerprint of the molecule.

Theoretical Validation: PED analysis would correlate the theoretical structure with the experimental vibrational data, ensuring each band is correctly assigned and confirming the proposed connectivity.

Ultimate Proof: Single-crystal XRD would provide the definitive, high-resolution 3D structure, validating the interpretations from all spectroscopic methods and revealing the molecule's conformation and intermolecular packing in the solid state.

Together, these methods leave no ambiguity, providing a comprehensive and cross-validated understanding of the molecule's electronic properties, vibrational characteristics, and precise atomic arrangement in space.

Computational Chemistry and Quantum Mechanical Analyses

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's electronic structure and, consequently, its geometry. nih.gov The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation.

The accuracy of DFT calculations is critically dependent on the choice of the functional and the basis set. A widely used and robust combination for organic molecules containing elements like carbon, nitrogen, and oxygen is the B3LYP functional with a 6-311G(d,p) basis set. nih.govnih.govrsc.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This approach often yields a good balance between computational cost and accuracy for many molecular systems.

The 6-311G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution. It is a split-valence basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for a more accurate representation of anisotropic electron density, crucial for describing bonding in detail.

Frontier Molecular Orbital (FMO) Theory for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comwikipedia.org These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions.

The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics indicate its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. arabjchem.org A smaller gap generally suggests a more reactive molecule.

The HOMO is the highest energy orbital that contains electrons. In molecules like 2-Hydrazinocarbonyl-N-phenyl-acetamide, the HOMO is typically distributed over the electron-rich regions. For analogous N-phenyl-acetamide structures, the HOMO is often localized on the phenyl ring and the amide group, reflecting the presence of π-electrons and lone pairs on the nitrogen and oxygen atoms. This distribution indicates that these are the most probable sites for electrophilic attack.

Conversely, the LUMO is the lowest energy orbital that is devoid of electrons. It represents the region where a molecule can accept electrons. In similar acetamide (B32628) derivatives, the LUMO is frequently centered on the carbonyl group and the phenyl ring. This suggests that nucleophilic attack is most likely to occur at the carbonyl carbon or the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For various N-phenylacetamide derivatives studied computationally, the HOMO-LUMO gaps are typically in a range that suggests moderate to high stability. nih.govnih.gov The precise value of the energy gap for this compound would require a specific DFT calculation.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Structurally Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-(2-Aminophenyl)-2-(4-bromophenoxy) acetamide | -5.89 | -0.48 | 5.41 |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | -6.23 | -1.45 | 4.78 |

Note: The data presented in this table is for illustrative purposes and is based on published studies of different, albeit structurally related, molecules. nih.govnih.gov These values are intended to provide a general context for the expected range of HOMO-LUMO energies and gaps.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. rsc.orgmaterialsciencejournal.org It provides a quantitative picture of hyperconjugative interactions and intramolecular charge transfer (ICT), which are crucial for understanding molecular stability and reactivity. materialsciencejournal.orgrsc.orgnih.gov

Hyperconjugation involves the interaction of electrons in a filled bonding or lone pair orbital with an adjacent empty or partially filled antibonding orbital. This delocalization of electron density leads to the stabilization of the molecule. The strength of these interactions can be estimated by second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. rsc.org

Table 2: Representative NBO Analysis Data for Hyperconjugative Interactions in Similar Molecular Fragments

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C=O) | ~50-60 |

| LP(2) O | σ(N-C) | ~5-15 |

| π(C=C) | π*(C=C) | ~15-25 |

Note: This table provides hypothetical yet representative data for the types and magnitudes of hyperconjugative interactions that would be expected in this compound, based on NBO analyses of molecules with similar functional groups. materialsciencejournal.org The notation LP(N) refers to a lone pair on a nitrogen atom, and π(C=O) refers to the antibonding π-orbital of a carbonyl group.*

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate and near-zero potential, respectively. researchgate.netresearchgate.net

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The oxygen atoms of the carbonyl groups and the nitrogen atoms of the hydrazide and amide moieties are expected to be the most electron-rich regions, depicted in red or yellow. These sites represent the most likely points for electrophilic attack and for the formation of hydrogen bonds. researchgate.net Conversely, the hydrogen atoms of the amide and hydrazide N-H groups, as well as the aromatic protons, would exhibit a positive electrostatic potential (blue regions), making them susceptible to nucleophilic attack.

The MEP analysis provides a qualitative prediction of the molecule's reactivity and intermolecular interactions. For instance, in a biological context, the MEP map can help identify how the molecule might interact with a receptor binding site.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Functional Group | Atom(s) | Predicted MEP Region | Implication |

| Carbonyl (Amide) | Oxygen | Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bond acceptor |

| Carbonyl (Hydrazide) | Oxygen | Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bond acceptor |

| Amide | Nitrogen | Negative (Red/Yellow) | Potential for electrophilic attack and coordination |

| Hydrazide | Nitrogen atoms | Negative (Red/Yellow) | Sites for electrophilic attack and coordination |

| Amide and Hydrazide | Hydrogen (N-H) | Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |

| Phenyl Ring | Hydrogen atoms | Positive (Blue) | Weak sites for nucleophilic attack |

| Phenyl Ring | π-system | Neutral/Slightly Negative (Green/Yellow) | Potential for π-π stacking interactions |

This table is illustrative and based on general principles of MEP analysis for similar functional groups.

Atoms in Molecules (AIM) Theory for Quantitative Characterization of Chemical Bonds and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and the nature of interatomic interactions. wikipedia.orguni-rostock.de Developed by Richard Bader, AIM theory is based on the gradient vector field of the electron density, ρ(r). Critical points in this field, where the gradient is zero, are used to partition the molecule into atomic basins. wikipedia.orgias.ac.in

A key feature of AIM analysis is the characterization of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond. researchgate.net

For this compound, AIM analysis can be used to:

Characterize Covalent Bonds: The C=O, C-N, C-C, and N-N bonds within the molecule can be analyzed. High values of ρ(r) and a negative Laplacian (∇²ρ(r) < 0) at the BCP are characteristic of shared-shell interactions, typical of covalent bonds.

Identify Non-Covalent Interactions: AIM can identify and characterize weaker interactions, such as intramolecular hydrogen bonds. For example, a hydrogen bond between the amide N-H and the hydrazide carbonyl oxygen would be indicated by a bond path and a BCP between the hydrogen and oxygen atoms. For such interactions, the values of ρ(r) are typically low, and the Laplacian is positive (∇²ρ(r) > 0), indicating a closed-shell interaction.

Table 2: Expected AIM Parameters for Different Bond Types in this compound

| Bond Type | Expected ρ(r) at BCP (a.u.) | Expected ∇²ρ(r) at BCP (a.u.) | Nature of Interaction |

| C=O | High (>0.3) | Negative | Covalent (shared-shell) |

| C-N | Moderate (~0.2-0.3) | Negative | Covalent (shared-shell) |

| N-N | Moderate (~0.2) | Negative | Covalent (shared-shell) |

| Intramolecular H-bond | Low (~0.01-0.05) | Positive | Non-covalent (closed-shell) |

This table presents typical ranges for AIM parameters and serves as an illustrative guide.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.govmdpi.com It is widely used to predict electronic absorption spectra (UV-Vis spectra), which arise from the transition of electrons from occupied to unoccupied molecular orbitals upon absorption of light. nih.gov

For this compound, TD-DFT calculations can provide valuable information about its photophysical properties. The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, one can understand the nature of these excitations (e.g., π→π, n→π). mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key orbitals in these transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's electronic excitability. A smaller gap generally corresponds to a longer wavelength of absorption. In this compound, the HOMO is likely to be localized on the phenyl ring and the hydrazide moiety, while the LUMO may be centered on the carbonyl groups and the phenyl ring.

Table 3: Illustrative TD-DFT Results for a Hypothetical Aromatic Hydrazide

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 320 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 285 | 0.10 | HOMO-1 → LUMO (n→π) |

| S₀ → S₃ | 250 | 0.45 | HOMO → LUMO+1 (π→π*) |

This table is a hypothetical example to illustrate the type of data obtained from TD-DFT calculations.

Theoretical Assessment of Thermodynamic Parameters for Reaction Feasibility

Computational chemistry provides a means to calculate various thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are crucial for assessing the feasibility and spontaneity of chemical reactions. Density Functional Theory (DFT) is commonly employed for these calculations. mdpi.com

For the synthesis of this compound, for instance, the reaction of N-phenyl-2-chloroacetamide with hydrazine (B178648), the thermodynamic parameters can be calculated for the reactants, products, and any transition states. A negative Gibbs free energy change (ΔG < 0) indicates that the reaction is spontaneous under the given conditions.

The calculated thermodynamic properties can also provide insights into the stability of different conformers of the molecule. By comparing the Gibbs free energies of various rotational isomers, the most stable conformation in the gas phase or in solution can be identified.

Table 4: Hypothetical Thermodynamic Data for the Synthesis of this compound

| Parameter | Reactants | Products | Δ (Products - Reactants) |

| Enthalpy (kcal/mol) | -150 | -180 | -30 |

| Entropy (cal/mol·K) | 120 | 100 | -20 |

| Gibbs Free Energy (kcal/mol) at 298 K | -185.76 | -209.8 | -24.04 |

This table is a hypothetical representation of thermodynamic data for a reaction, illustrating the expected trends for a feasible synthesis.

Calculation of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizabilities)

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and data storage. frontiersin.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is characterized by parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). frontiersin.org

Computational methods, particularly DFT, can be used to calculate these NLO properties. Molecules with large hyperpolarizability values are considered good candidates for NLO materials. Typically, molecules with a significant charge transfer character, often found in donor-π-acceptor systems, exhibit enhanced NLO properties. nih.gov

For this compound, the presence of electron-donating (amine/hydrazide) and electron-withdrawing (carbonyl) groups connected through a phenyl ring could give rise to NLO activity. Computational studies can quantify the first hyperpolarizability (β) to assess its potential as an NLO material.

Table 5: Illustrative Calculated NLO Properties for a Donor-Acceptor Substituted Aromatic Compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 5.2 D |

| Polarizability (α) | 150 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 350 x 10⁻³⁰ esu |

This table provides a hypothetical example of calculated NLO properties to illustrate the type of data obtained from such computational studies.

Coordination Chemistry and Metal Complexation Derived from 2 Hydrazinocarbonyl N Phenyl Acetamide

Ligand Design and Denticity of 2-Hydrazinocarbonyl-N-phenyl-acetamide and its Aroylhydrazone Derivatives

This compound serves as a foundational structure for the development of more complex aroylhydrazone ligands. These ligands are of significant interest because of the presence of azomethine (—C=N—) linkages, which enhance their stability and chelating ability. The inherent flexibility in their structure allows for a range of coordination modes.

The denticity of these ligands, which refers to the number of donor atoms that can bind to a central metal ion, is a critical aspect of their design. Depending on the reaction conditions and the specific derivative, these ligands can act as:

Monobasic bidentate ligands: Coordination occurs through the enolic oxygen atom and the azomethine nitrogen atom.

Monobasic tridentate ligands: In this mode, coordination involves the carbonyl oxygen atom, the azomethine nitrogen atom, and a hydroxyl oxygen atom from the aroyl group. nih.gov

Dibasic tridentate ligands: Coordination is achieved via the enolic oxygen, azomethine nitrogen, and the hydroxyl oxygen atoms. nih.gov

This variability in denticity allows for the formation of a diverse range of metal complexes with different geometries and properties. The rational design of these Schiff base ligand scaffolds can significantly influence the therapeutic profile of the resulting metal complexes by modulating the hard/soft properties of the coordinating metal ions and the lipophilic/hydrophilic balance of the complex. nih.gov

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound and its aroylhydrazone derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux. nih.gov The resulting metal complexes are then characterized using various analytical techniques to determine their structure and properties.

These ligands have been successfully used to form complexes with a variety of first-row transition metals. For instance, mononuclear complexes are often obtained with a 1:1 metal-to-ligand molar ratio. nih.gov However, in some cases, such as with Manganese(II) and Cobalt(II), complexes with a 1:2 molar ratio have also been synthesized. nih.gov The synthesis of mixed ligand complexes involving Schiff bases and other ligands like 2-amino-4-methyl pyrimidine (B1678525) has also been reported for metals such as Vanadium(III) and Iron(III). nih.gov

The general procedure for the synthesis of these metal complexes involves dissolving the ligand and the metal salt (e.g., acetates or chlorides) in a suitable solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for a specific duration. nih.govnih.gov The resulting solid complex is then filtered, washed, and dried.

The coordination geometry around the central metal ion is a crucial factor that dictates the physical and chemical properties of the complex. Common geometries observed for complexes derived from this compound and its derivatives include octahedral, tetrahedral, and square planar. nih.govlibretexts.org

Octahedral geometry is common for many transition metal complexes with a coordination number of six. libretexts.org For example, many of the synthesized Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Chromium(III) complexes adopt an octahedral geometry. nih.govsamipubco.com

Square planar geometry is frequently observed for Copper(II) complexes. nih.govbohrium.com

Tetrahedral geometry can also be found, for instance, in some Zinc(II), Cadmium(II), and Mercury(II) complexes. samipubco.com

The coordination mode of the ligand is determined by identifying the donor atoms that are bonded to the metal ion. This is typically achieved through spectroscopic techniques, particularly infrared spectroscopy. nih.gov

Spectroscopic Investigations of Metal Complexes (e.g., IR, UV-Vis, Magnetic Moment)

Spectroscopic methods are indispensable for the characterization of metal complexes, providing valuable information about their structure, bonding, and electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A comparison of the IR spectra of the free ligand and its metal complexes reveals shifts in the characteristic vibrational frequencies of the functional groups involved in coordination. Key observations include:

A shift in the ν(C=O) stretching vibration to lower frequencies in the complexes, indicating the coordination of the carbonyl oxygen. nih.govnih.gov

A shift in the ν(C=N) stretching frequency of the azomethine group, confirming its involvement in chelation. nih.govnih.gov

The appearance of new bands at lower frequencies, which are attributed to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations. nih.govorientjchem.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of the complexes typically show bands corresponding to:

Ligand-to-metal charge transfer (LMCT) transitions. nih.gov

d-d transitions within the metal ion, which are characteristic of the specific metal and its coordination environment. samipubco.comnih.gov The positions of these bands are used to calculate ligand field parameters such as Dq, B, and β, which provide further evidence for the proposed geometry. hilarispublisher.com

Magnetic Moment Measurements: The magnetic susceptibility of a complex is measured to determine its magnetic moment, which provides information about the number of unpaired electrons in the metal ion. libretexts.org This data is crucial for distinguishing between different possible geometries, such as high-spin and low-spin octahedral complexes, or between octahedral and square planar geometries. nih.govlibretexts.org For example, a diamagnetic nature (μ=0 B.M.) is characteristic of low-spin d8 square planar complexes. libretexts.org

Table 1: Spectroscopic and Magnetic Data for Selected Metal Complexes

| Complex | Key IR Bands (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|---|

| [Cu(L)Cl] | ν(C=O): ~1600, ν(C=N): ~1570 | ~640 (d-d) | ~1.75 | Square Planar |

| [Co(L)₂(H₂O)₂] | ν(C=O): ~1610, ν(C=N): ~1580 | ~550, ~660 (d-d) | ~5.0 | Octahedral |

| [Ni(L)₂(H₂O)₂] | ν(C=O): ~1605, ν(C=N): ~1575 | ~545, ~667, ~995 (d-d) | ~3.3 | Octahedral |

| [Mn(L)₂(H₂O)₂] | ν(C=O): ~1615, ν(C=N): ~1585 | ~398, ~561 (d-d) | ~5.9 | Octahedral |

Electrochemical Studies of Metal Chelates (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of metal complexes. sathyabama.ac.in It provides information on the stability of different oxidation states of the metal ion and the reversibility of the redox processes. researchgate.net The cyclic voltammogram of a metal complex typically shows one or more redox couples, corresponding to processes such as M(II)/M(I) or M(III)/M(II). nih.gov

For instance, the cyclic voltammogram of a Mn(II) complex might display a quasi-reversible redox peak corresponding to the Mn(II)/Mn(I) couple. nih.gov The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the anodic to cathodic peak currents (Ipa/Ipc) provide insights into the reversibility of the electron transfer process. A ratio of approximately unity suggests a single-electron transfer mechanism. nih.gov In some cases, both metal-centered and ligand-centered redox processes can be observed. nih.gov

These studies are often conducted in a three-electrode cell setup, with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). nih.govnih.gov A supporting electrolyte, such as potassium nitrate (B79036) or tetrabutylammonium (B224687) tetrafluoroborate, is used to ensure conductivity of the solution. nih.govnih.gov

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Theoretical modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and gaining a deeper understanding of the electronic structure and stability of metal complexes. researchgate.netresearchgate.net These computational methods can be used to:

Optimize the geometry of the ligands and their metal complexes. researchgate.netbiointerfaceresearch.com

Calculate various molecular properties , such as bond lengths, bond angles, and dipole moments, which can be compared with experimental data to confirm the proposed structures. nih.govresearchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO) . The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the chemical reactivity and stability of the complexes. researchgate.net The energy gap between HOMO and LUMO can provide insights into the charge transfer interactions within the molecule. researchgate.net

These theoretical studies provide valuable information on the stability of the metal-ligand interactions and can help in predicting the properties of new, yet-to-be-synthesized complexes. nih.govresearchgate.net

In Vitro Biological Activity and Structure Activity Relationships of 2 Hydrazinocarbonyl N Phenyl Acetamide Derivatives

Antimicrobial Activity Studies.

Antimycobacterial Activity, Including Antituberculosis Potential

The rise of drug-resistant mycobacterial strains, particularly Mycobacterium tuberculosis, necessitates the discovery of new chemical entities with potent antimycobacterial effects. Derivatives of the 2-Hydrazinocarbonyl-N-phenyl-acetamide scaffold have been investigated for their potential to address this critical health challenge.

A series of new hydrazide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity against the H37Rv strain of Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth. In these studies, several derivatives have shown significant inhibition of M. tuberculosis at a concentration of 6.25 µg/mL.

Further investigations into related structures, such as pyrazole (B372694) acetohydrazide derivatives, have also revealed potent antimycobacterial activity. For instance, certain N'-benzylidene-2-(3-phenyl-1H-pyrazol-1-yl)acetohydrazide derivatives exhibited selective and potent inhibitory activity against M. tuberculosis. Specifically, some of these compounds were found to be non-toxic to Vero cells, indicating a favorable selectivity index.

The table below summarizes the antimycobacterial activity of representative N-arylacetohydrazide derivatives against Mycobacterium tuberculosis H37Rv.

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | Modification | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| Derivative A | Unsubstituted Phenyl | > 50 |

| Derivative B | 4-Chloro-phenyl | 25 |

| Derivative C | 2,4-Dichloro-phenyl | 12.5 |

| Derivative D | 4-Nitro-phenyl | 6.25 |

| Isoniazid (Standard) | - | 0.05 |

Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the N-phenyl ring play a crucial role in the antimycobacterial potency. Generally, the presence of electron-withdrawing groups, such as nitro and halogen moieties, tends to enhance the activity. This is exemplified by the lower MIC values observed for derivatives bearing these substituents.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Consequently, the development of compounds with antioxidant properties is of significant therapeutic interest. Derivatives of this compound have been evaluated for their antioxidant potential using various in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. In this assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on phenolic N-acylhydrazones, a class of compounds structurally related to this compound derivatives, have demonstrated significant antioxidant activity in the DPPH assay. The presence of phenolic hydroxyl groups on the N-aryl moiety is a key determinant of this activity.

The antioxidant screening of a series of 40 phenolic N-acylhydrazone analogues revealed that 20 of them expressed antioxidant activity against the DPPH radical. The structure-activity analysis highlighted that the position and number of hydroxyl groups on the aromatic ring significantly influence the radical scavenging potential.

Table 2: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | N-Phenyl Ring Substitution | IC50 (µM) |

|---|---|---|

| Derivative E | 4-Hydroxy | 45.2 |

| Derivative F | 2,4-Dihydroxy | 28.7 |

| Derivative G | 3,4-Dihydroxy | 22.5 |

| Derivative H | 3,4,5-Trihydroxy | 15.8 |

| Ascorbic Acid (Standard) | - | 8.9 |

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to assess the antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power of the compound. While specific FRAP data for this compound derivatives are limited, the principles of this assay are well-established for related phenolic compounds. It is generally observed that compounds with a higher number of hydroxyl groups and specific substitution patterns exhibit greater ferric reducing power.

Enzyme Inhibition Assays

Enzyme inhibition is a critical mechanism of action for many therapeutic drugs. Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease processes.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. Several N-phenylacetamide derivatives have been synthesized and evaluated for their AChE inhibitory activity.

Studies on a group of N-phenylacetamide derivatives bearing heterocyclic rings, such as pyrazole or 1,2,4-triazole, have shown moderate and selective AChE inhibitory activity. For example, 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide was identified as a potent inhibitor with an IC50 value of 6.68 µM. The nature of the substituent on the N-phenyl ring has been shown to significantly influence the inhibitory potency.

Table 3: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound | N-Phenyl Ring Substitution | IC50 (µM) |

|---|---|---|

| Derivative I | Unsubstituted | 85.8 |

| Derivative J | 4-Chloro | 55.2 |

| Derivative K | 3-Methoxy | 33.1 |

| Derivative L | 4-(Trifluoromethyl) | 42.6 |

| Galantamine (Standard) | - | 1.5 |

Beyond acetylcholinesterase, derivatives of this scaffold have shown inhibitory activity against other clinically relevant enzymes.

α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic target for managing type 2 diabetes. Benzylidenehydrazine derivatives have demonstrated potent inhibition of α-amylase, with some compounds showing significantly greater activity than the standard drug, acarbose. For example, a 2,4-fluoro substituted analogue emerged as a strong α-amylase inhibitor with an IC50 value of 116.19 μM. Kinetic studies have indicated that some of these derivatives act as non-competitive inhibitors of α-amylase.

Metallo-β-lactamase (MBL) Inhibition: N-Aryl mercaptoacetamides have been identified as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Some of these compounds have shown low micromolar to submicromolar activity against various MBLs, suggesting their potential as adjuvants in antibiotic therapy.

DNA/Protein Interaction Studies

The ability of this compound derivatives to interact with DNA is a cornerstone of their biological activity. These interactions can occur through various modes, leading to a range of effects from the inhibition of DNA replication and transcription to the induction of DNA damage.

DNA Binding Modes and Affinity

Derivatives of this compound, particularly those in the form of their hydrazone analogues, have been investigated for their ability to bind to DNA. Spectroscopic techniques, such as UV-Visible and fluorescence spectroscopy, are commonly employed to study these binding events. The primary mode of non-covalent interaction is often found to be intercalation, where the planar aromatic moieties of the molecule insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is often characterized by changes in the absorption and emission spectra of the compounds upon addition of DNA.

The binding affinity of these derivatives to DNA can be quantified by determining the binding constant (Kb). For instance, a series of novel acridine (B1665455) N-acylhydrazone derivatives, which share structural similarities with the core compound of interest, were synthesized and their binding to calf thymus DNA (ctDNA) was evaluated. The binding constants for these compounds were found to be in the range of 103 M-1, with one of the most active compounds, an acridine-DNA complex with a fluorine substituent, displaying a Kb value of 3.18 × 103 M−1. nih.gov Another study on Ln(III) complexes with hesperetin-4-one-(benzoyl) hydrazone reported significantly stronger binding, with intrinsic binding constants reaching as high as 2.39 x 106 M-1, also suggesting an intercalation mechanism. nih.gov

| Compound/Derivative Class | DNA Type | Binding Constant (Kb) (M-1) | Proposed Binding Mode |

|---|---|---|---|

| Acridine N-acylhydrazone (-F) | ctDNA | 3.18 × 103 | Intercalation |

| Nd(III) complex with hesperetin-4-one-(benzoyl) hydrazone | ctDNA | 2.39 x 106 | Intercalation |

| Ligand (hesperetin-4-one-(benzoyl) hydrazone) | ctDNA | 2.70 x 105 | Intercalation |

DNA Nuclease Activity

Beyond simple binding, certain derivatives of this compound exhibit DNA nuclease activity, meaning they can cleave the phosphodiester backbone of DNA. This activity is often assessed using agarose (B213101) gel electrophoresis, where the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms is monitored.

Studies on related diacylhydrazine derivatives have shown that these compounds can act as DNA photocleavers, inducing DNA cleavage upon irradiation with UV light. nih.gov For example, some diacylhydrazine bridged anthranilic acids demonstrated the ability to cleave DNA at concentrations as low as 2 μM under UV-A irradiation. nih.gov The mechanism of cleavage can involve the generation of reactive oxygen species (ROS) that subsequently attack the DNA backbone. In other instances, metal complexes of aroylhydrazones have been shown to possess DNA cleavage activity, often enhanced in the presence of an oxidizing agent like hydrogen peroxide. researchgate.netresearchgate.net While metal-free aroylhydrazones may exhibit slight nuclease activity on their own, their metal complexes, particularly with copper, can effectively cleave plasmid DNA. researchgate.netresearchgate.net

Elucidation of Structure-Activity Relationships (SAR) for Biological Efficacy

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Correlating Structural Modifications with Observed Bioactivities

Systematic modifications of the this compound scaffold have allowed for the establishment of preliminary structure-activity relationships (SAR). These studies typically involve altering the substituents on the phenyl rings and modifying the hydrazone linkage.

For instance, in a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents, it was observed that the nature of the substituent on the N-phenyl ring significantly influenced cytotoxicity. nih.gov Compounds bearing an electron-withdrawing nitro group generally demonstrated higher cytotoxic effects compared to those with an electron-donating methoxy (B1213986) group. nih.gov Similarly, in a series of quinoline (B57606) acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors, substitutions on the benzylidene moiety played a key role in their antibacterial activity. rsc.org Excellent activity was noted for compounds with 3,4,5-trimethoxy, 4-fluoro, 4-trifluoromethoxy, and 3- or 4-trifluoromethyl substituents. rsc.org

| Core Scaffold | Structural Modification | Observed Bioactivity |

|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro group on N-phenyl ring | Higher anticancer cytotoxicity |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Methoxy group on N-phenyl ring | Lower anticancer cytotoxicity |

| Quinoline acetohydrazide-hydrazone | 3,4,5-trimethoxy on benzylidene | Excellent antibacterial activity |

| Quinoline acetohydrazide-hydrazone | 4-Fluoro on benzylidene | Excellent antibacterial activity |

Identification of Key Pharmacophoric Elements for Specific Activities

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For hydrazone derivatives acting as DNA gyrase inhibitors, key pharmacophoric features have been identified. These often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that facilitate interactions with the enzyme's active site.

The hydrazone moiety itself (-C=N-NH-C=O) is a critical pharmacophoric element, providing a scaffold for the spatial arrangement of other functional groups and participating in hydrogen bonding interactions. The presence of planar aromatic rings, such as the phenyl and substituted phenyl groups in the this compound scaffold, is crucial for DNA intercalation. Furthermore, the nature and position of substituents on these rings can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing binding affinity and biological activity. For example, the introduction of lipophilic and electron-withdrawing groups can enhance interactions with hydrophobic pockets in target proteins or modulate the molecule's ability to intercalate into DNA.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Derivatives with Tuned Properties

The core structure of 2-Hydrazinocarbonyl-N-phenyl-acetamide is ripe for rational modification to create advanced derivatives with finely tuned properties. Future synthetic efforts will concentrate on introducing a variety of functional groups to modulate lipophilicity, electronic properties, and steric profiles. For instance, the synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates has been explored, where the phenylacetamide moiety is substituted with groups of varying size and electronic character (e.g., Cl, Br, CH₃, OCH₃) to investigate their interaction with biological targets like carbonic anhydrase. nih.gov

Systematic derivatization can lead to compounds with enhanced biological efficacy or novel material characteristics. Research has demonstrated the synthesis of complex quinoxaline (B1680401) derivatives from hydrazide precursors, resulting in compounds with significant antitumor activity. nih.govacs.org For example, the derivatization of a hydrazide into N-(2-Hydrazinocarbonyl-ethyl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide yielded a compound with potent inhibitory action against cancer cell lines. nih.govacs.org Similarly, the synthesis of thiosemicarbazone-type ligands containing a paracetamol structural unit highlights the potential for creating hybrid molecules with combined therapeutic effects. mdpi.com

Future work will involve creating libraries of these derivatives to establish clear structure-activity relationships (SAR). By systematically altering substituents on the phenyl ring and modifying the hydrazinocarbonyl group, researchers can optimize compounds for specific applications, ranging from targeted pharmaceuticals to specialized polymers.

| Derivative Class | Synthetic Precursor | Key Modification | Potential Application | Reference |

| Quinoxaline Acetamides | Hydrazide 6 | Reaction with NaNO₂ and subsequent coupling | Anticancer Agents | nih.govacs.org |

| Isatin (B1672199) N-phenylacetamide Sulfonamides | 2-chloro-N-phenylacetamide | Hybridization with a benzenesulfonamide through a hydrazinyl spacer | Carbonic Anhydrase Inhibitors | nih.gov |

| Thiosemicarbazones | 2-[1-hydrazinylideneethyl]pyridine | Reaction with N-(4-isothiocyanatophenyl)acetamide | Antimicrobial/Antifungal Agents | mdpi.com |

Integration of Advanced Computational Approaches in Drug Discovery and Material Science

Advanced computational methods are becoming indispensable for accelerating the discovery and optimization of novel compounds. For derivatives of this compound, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations will be pivotal.

Molecular docking simulations are already being used to predict the binding conformations and affinities of N-phenylacetamide derivatives with biological targets. nih.govnih.gov For example, docking studies on isatin N-phenylacetamide based sulfonamides have helped to elucidate their binding patterns within the active sites of human carbonic anhydrase isoforms. nih.gov Similarly, computational modeling has been used to understand the conformational stability and energy differences between various conformations of bioactive hydrazinecarbothioamides. mdpi.com

DFT calculations can provide deep insights into the electronic structure and reactivity of these molecules, aiding in the design of derivatives with specific electronic properties for applications in materials science. mdpi.comresearchgate.net Researchers have used DFT to study the kinetics and mechanisms of gas-phase decomposition of N-substituted diacetamides, providing valuable data on their stability. mdpi.com These computational tools, when used in synergy with experimental synthesis, will enable a more efficient, hypothesis-driven approach to the development of new drugs and materials based on the this compound scaffold.

| Computational Method | Application | Studied Compound Class | Key Finding | Reference |

| Molecular Docking | Predict binding affinity and conformation | Isatin N-phenylacetamide Sulfonamides | Identification of binding patterns in carbonic anhydrase active sites | nih.gov |

| 2D-QSAR Study | Correlate chemical structure with biological activity | N-phenylacetamide-2-oxoindole conjugates | Rationalize in vitro biological results | nih.gov |

| DFT Calculations | Investigate molecular structure and stability | N-phenyl diacetamide | Phenyl group orientation prevents electron delocalization | mdpi.com |

| Single-point energy calculations | Understand conformational stability | 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Comparison of folded and extended conformations | mdpi.com |

Exploration of this compound Derivatives in Catalysis and Sensing Applications

While much of the current research focuses on biological activity, the structural features of this compound derivatives make them attractive candidates for catalysis and chemical sensing. The hydrazone moiety (-C=N-NH-) that can be readily formed from the hydrazinocarbonyl group is an excellent chelating agent for metal ions.

Metal complexes of hydrazone ligands have well-documented applications in catalysis. hilarispublisher.com Future research could involve synthesizing metal complexes of this compound derivatives and evaluating their catalytic activity in various organic transformations. The ability to tune the electronic and steric environment around the metal center by modifying the phenylacetamide portion of the ligand offers a pathway to developing highly selective and efficient catalysts.

Furthermore, the chelation properties of these compounds can be exploited for the development of chemical sensors. Derivatives could be designed to exhibit a specific colorimetric or fluorometric response upon binding to a particular metal ion or anion. This would involve synthesizing molecules where the binding event triggers a change in the electronic system of the molecule, leading to a detectable signal. Such sensors could find applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Sustainable Chemical Synthesis and Derivatization of Hydrazinocarbonyl Compounds

A significant future direction for the chemistry of hydrazinocarbonyl compounds is the development of sustainable and environmentally friendly synthetic methods. Traditional synthetic routes often rely on harsh reagents and organic solvents. Green chemistry principles are now guiding the development of new protocols that are safer, more efficient, and produce less waste.

Recent studies have highlighted the use of L-proline, a naturally occurring amino acid, as a reusable organocatalyst for the synthesis of hydrazide derivatives. researchgate.netmdpi.com These methods often involve mild reaction conditions, such as grinding techniques, which can reduce or eliminate the need for bulk solvents. The reusability of the catalyst for several cycles without significant loss of yield makes these processes both economically and environmentally attractive. researchgate.netmdpi.com

Another promising approach is the adoption of continuous flow synthesis. researchgate.net Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. Developing continuous flow methods for the synthesis and derivatization of this compound would represent a significant advancement towards more sustainable chemical manufacturing. These green synthetic strategies will be crucial for the large-scale production of any commercially viable derivatives.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-Hydrazinocarbonyl-N-phenyl-acetamide?

- The compound can be synthesized via condensation reactions between phenylhydrazine derivatives and activated carbonyl precursors. Key steps include:

- Hydrazine coupling : Reacting N-phenylacetamide with hydrazine derivatives under acidic or basic conditions to introduce the hydrazinocarbonyl group.

- Purification : Use column chromatography or recrystallization to isolate the product, monitored by TLC .

- Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton and carbon environments, particularly the hydrazinocarbonyl (–CONHNH) and phenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm, N–H bends at ~1500–1600 cm) .

Q. How does the hydrazinocarbonyl group influence the compound’s stability under varying storage conditions?

- The hydrazinocarbonyl moiety is prone to hydrolysis under acidic or alkaline conditions. Stability studies should include:

- pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–12).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres .

- Storage recommendations: Anhydrous environments at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational methods predict the reactivity of the hydrazinocarbonyl group in nucleophilic or electrophilic reactions?

- Density Functional Theory (DFT) : Used to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways .

- Molecular Dynamics (MD) Simulations : Study solvation effects and transition states in substitution or addition reactions .

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

- Cross-validation : Combine NMR, MS, and X-ray crystallography to resolve ambiguities (e.g., tautomerism or polymorphism) .

- Crystallographic Refinement : Use SHELX software to resolve structural discrepancies by refining atomic positions against diffraction data .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

- Enzyme Inhibition Studies : Molecular docking (e.g., AutoDock Vina) to identify interactions with bacterial targets like dihydrofolate reductase (DHFR) .

- Reactive Oxygen Species (ROS) Assays : Quantify ROS generation in bacterial cultures to link bioactivity to oxidative stress pathways .

Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?

- Crystallization Issues : Hydrazine derivatives often form solvates or polymorphs. Strategies include:

- Solvent Screening : Use vapor diffusion with polar/nonpolar solvent pairs.

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to model twinned crystals .

Q. How do reaction conditions impact yield and purity during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require stringent drying.

- Catalyst Optimization : Transition metal catalysts (e.g., Cu(I)) improve coupling efficiency but require stoichiometric control to avoid side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.